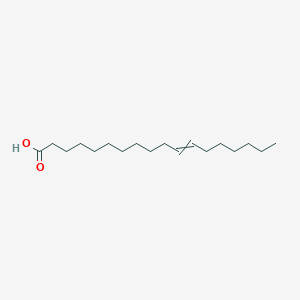
trans-Vaccenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Vaccenic acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is predominantly found in the fat of ruminants and in dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . This compound is known for its potential health benefits, including anticarcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Trans-Vaccenic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrially, this compound is obtained from the fat of ruminants. The extraction process involves rendering the fat, followed by purification steps to isolate the fatty acid .
Chemical Reactions Analysis
Types of Reactions: : Trans-Vaccenic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with metal catalysts like palladium or nickel.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Oxidation: Shorter-chain fatty acids.
Reduction: Stearic acid.
Substitution: Esters or amides.
Scientific Research Applications
Trans-Vaccenic acid has a wide range of scientific research applications:
Mechanism of Action
Trans-Vaccenic acid exerts its effects through several mechanisms:
Molecular Targets: It targets the G protein-coupled receptor GPR43, which is involved in immune modulation.
Pathways Involved: this compound antagonizes short-chain fatty acid agonists of GPR43, leading to the activation of the cAMP-PKA-CREB pathway.
Comparison with Similar Compounds
Similar Compounds
Cis-Vaccenic acid: This isomer of trans-Vaccenic acid is found in Sea Buckthorn oil and has different biological properties.
Elaidic acid: Another trans fatty acid, but with different health implications and industrial uses.
Rumenic acid: A conjugated linoleic acid derived from this compound, known for its anticarcinogenic properties.
Uniqueness: : this compound is unique due to its specific health benefits, particularly its potential to improve immune responses and its anticarcinogenic properties .
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
InChI Key |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Synonyms |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















